molecular formula C7H7BrN4 B2527836 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine CAS No. 2007915-41-3

6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine

Cat. No. B2527836
M. Wt: 227.065
InChI Key: DQQIIPYLPFRMFP-UHFFFAOYSA-N
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Description

“6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine” is a chemical compound that can be useful in the preparation, SAR and biological evaluation of (pyrimidinyl)-pyrazolo pyridine derivatives as dual FLT3/CDK4 inhibitors .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine”, has been reported in various studies. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . In one study, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design .


Molecular Structure Analysis

The molecular structure of “6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine” is represented by the empirical formula C6H4BrN3. It has a molecular weight of 198.02 .


Chemical Reactions Analysis

The chemical reactions involving “6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine” are primarily associated with its role as an intermediate in the synthesis of pyrazolo[3,4-b]pyridine derivatives .

Future Directions

The future directions for the research and development of “6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine” and its derivatives could involve further exploration of their potential as inhibitors of various proteins, such as TRKA . This could lead to the development of new therapeutic agents for the treatment of diseases associated with these proteins.

properties

IUPAC Name

6-bromo-1-methylpyrazolo[4,3-b]pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-12-5-2-4(8)3-10-6(5)7(9)11-12/h2-3H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQIIPYLPFRMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=N1)N)N=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine

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